西拉佐辛

描述

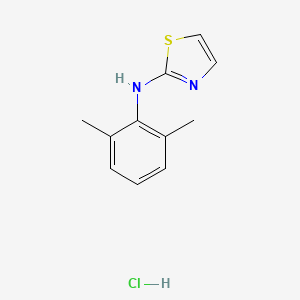

Xylazole, chemically known as N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride, is a veterinary anesthetic that is structurally and functionally similar to xylazine. It is widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Xylazole is particularly effective in large animals such as horses and cattle.

科学研究应用

Xylazole has a wide range of scientific research applications, including:

Chemistry: Xylazole is used as a model compound in the study of thiazole chemistry and its derivatives.

Biology: It is used in research involving the central nervous system due to its sedative and analgesic properties.

Medicine: Xylazole is studied for its potential use in pain management and anesthesia.

Industry: It is used in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

Target of Action

Xylazole, structurally and functionally similar to xylazine , primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the central nervous system, influencing the release of neurotransmitters like norepinephrine .

Mode of Action

As an agonist at α2 adrenoceptors, Xylazole interacts with these targets by binding to them . This interaction inhibits the release of norepinephrine, leading to various physiological effects . Its affinity for these receptors is lower than other α2 adrenergic receptor agonists such as detomidine and medetomidine .

Biochemical Pathways

Xylazole’s interaction with α2-ARs affects the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway . By inhibiting this pathway, Xylazole decreases the levels of cGMP and NO in nerve cells . This inhibition can affect various biochemical processes, including the activity of certain ATPases and the content of amino acid neurotransmitters .

Pharmacokinetics

It’s known that the drug’s effects can be seen usually 15–30 minutes after administration and may continue for 1–2 hours and last up to 4 hours . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of Xylazole’s action is a significant reduction in blood pressure and heart rate . It also has sedative, analgesic, and muscle-relaxing effects . At the cellular level, Xylazole affects the content of amino acid neurotransmitters and the activity of Na±K±ATPase and Ca2±Mg2±ATPase in nerve cells .

Action Environment

The environment can influence the action, efficacy, and stability of Xylazole. For instance, the drug’s effects can vary with different animals . .

生化分析

Biochemical Properties

Xylazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main biotransformation pathway of Xylazole likely involves the breakdown of the thiazine ring, producing 2,6-dimethylaniline (DMA) as the main product .

Cellular Effects

Xylazole influences cell function by interacting with alpha-2 adrenergic receptors. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Xylazole exerts its effects through binding interactions with alpha-2 adrenergic receptors. This binding can lead to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Xylazole can change over time in laboratory settings. Studies have shown that Xylazole can cause significant changes in hematological and biochemical profiles during propofol anesthesia in goats . Most of these changes were within the normal range, suggesting that Xylazole is safe to use in this context .

Dosage Effects in Animal Models

The effects of Xylazole can vary with different dosages in animal models. For instance, a study on West African dwarf goats showed that Xylazole premedication led to significant changes in hematological and biochemical parameters during propofol anesthesia

Metabolic Pathways

Xylazole is involved in various metabolic pathways. It is rapidly absorbed and metabolized in the body, with DMA being the main metabolite

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of xylazole typically involves the reaction of 2,6-dimethylaniline with thioamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of xylazole follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity.

化学反应分析

Types of Reactions: Xylazole undergoes several types of chemical reactions, including:

Oxidation: Xylazole can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction of xylazole can lead to the formation of reduced analogs, which may exhibit different levels of activity.

Substitution: Xylazole can undergo substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of xylazole.

Reduction: Reduced analogs of xylazole.

Substitution: Substituted derivatives with various functional groups.

相似化合物的比较

Xylazine: A structural analog of xylazole with similar pharmacological properties.

Clonidine: Another alpha-2 adrenergic receptor agonist used primarily for its antihypertensive effects.

Detomidine: A veterinary sedative with a similar mechanism of action.

Uniqueness of Xylazole: Xylazole is unique in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Compared to its analogs, xylazole may offer different levels of potency and duration of action, making it suitable for specific veterinary applications.

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHSCHUMEPRVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154151 | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123941-49-1 | |

| Record name | Xylazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Xylazole's anesthetic and analgesic effects?

A1: Xylazole primarily exerts its anesthetic and analgesic effects by interacting with α-adrenergic receptors in the brain. [, , ]. Specifically, it acts as an agonist at α2-adrenergic receptors [, ]. This interaction leads to a decrease in norepinephrine turnover in the brain, contributing to its sedative and pain-relieving properties []. Furthermore, Xylazole has been shown to inhibit the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway in fetal rat nerve cells, further contributing to its anesthetic effects. [, ]

Q2: How does Xylazole affect cardiovascular function?

A2: Similar to Xylazine, Xylazole administration results in bradycardia (slow heart rate), a transient increase in blood pressure followed by a prolonged period of hypotension (low blood pressure) []. These effects are primarily mediated by α2-adrenergic receptor activation, as evidenced by the ability of the α2-adrenergic receptor antagonist, Yohimbine, to block these effects [].

Q3: Beyond its effects on the central nervous system, what other physiological systems does Xylazole influence?

A3: Xylazole exhibits muscle relaxant properties [, ]. Studies in sheep have demonstrated that Xylazole significantly reduces muscle electrical activity, as measured by electromyography (EMG) []. This effect contributes to its potential utility as a muscle relaxant in veterinary medicine.

Q4: What are the implications of Xylazole's impact on the NO-cGMP pathway?

A4: The NO-cGMP pathway plays a significant role in various physiological processes, including neurotransmission, vasodilation, and immune regulation. Xylazole's demonstrated ability to inhibit this pathway in fetal rat nerve cells [, ] suggests that it might influence these processes. Further research is necessary to elucidate the full extent of these effects and their potential therapeutic implications.

Q5: How does the combination of Xylazole and Ketamine compare to their individual effects?

A5: Combining Xylazole with Ketamine has been explored as an anesthetic technique in dogs [, ]. Studies indicate that the combination might offer advantages over using either drug alone. For instance, the combination resulted in reduced physiological and neurohumoral responses compared to Xylazole alone in healthy dogs []. Similarly, in surgical settings, the combination anesthesia showed less immune suppression and stress response compared to either drug alone [].

Q6: What analytical techniques have been employed to study Xylazole's pharmacokinetics?

A6: Researchers have used gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze Xylazole concentrations in biological samples [, ]. These methods allow for the quantification of Xylazole levels over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Q7: What is the duration of action of Xylazole's effects?

A7: The duration of Xylazole's effects can vary depending on the dose, route of administration, and the specific effect being measured. For example, the heart rate-lowering effects of Xylazole were observed to last for a few hours in sheep []. Similarly, the muscle relaxant effect, assessed through EMG, persisted for about an hour in rabbits []. Further studies are required to determine the precise duration of action for its various effects in different species.

Q8: Are there any known structure-activity relationship (SAR) studies for Xylazole?

A8: While the provided abstracts don't delve into specific SAR studies for Xylazole, they highlight that it is a structural analog of Xylazine [, ]. This structural similarity suggests that modifications to the Xylazole molecule could potentially alter its pharmacological properties, including potency, selectivity, and duration of action. Conducting systematic SAR studies would be valuable for optimizing Xylazole's therapeutic profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

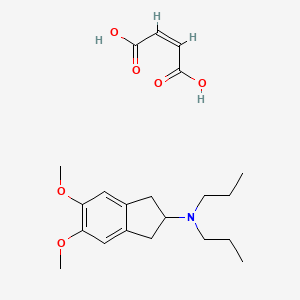

![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

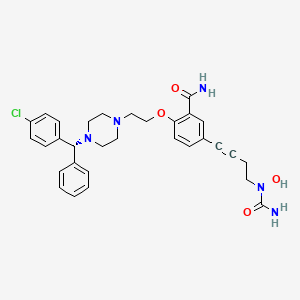

![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)

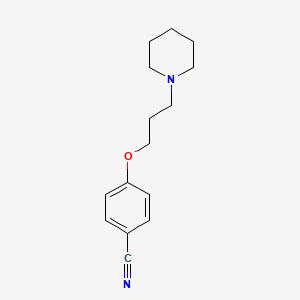

![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)

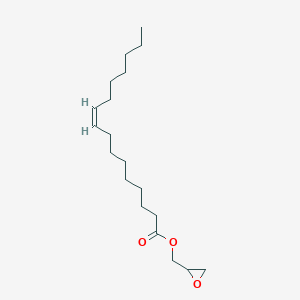

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)

![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)

![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)